1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
1-Ethyl-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an ethyl group and an oxabicyclo unit
Preparation Methods
The synthesis of 1-ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves several steps. One common method includes the reaction of a suitable bicyclic precursor with ethylating agents under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the oxabicyclo unit, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules
Scientific Research Applications
1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxabicyclo unit can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the compound’s unique structure allows it to interact with biological membranes and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the ethyl group and has different chemical properties and reactivity.
1,4-Epoxycyclohexane: This compound has a similar bicyclic structure but differs in the functional groups attached.
Norcantharidin: A related compound with a similar bicyclic structure but different biological activity and applications
Properties
IUPAC Name |
1-ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-9-4-3-8(5-9,6-12-9)7(10)11/h2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCVEFUUMJHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC(C1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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